![molecular formula C19H14ClN3O2S B2789845 4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 332384-07-3](/img/structure/B2789845.png)
4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a chloro group, an imidazo[1,2-a]pyridin moiety, and a benzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridin core. This can be achieved through condensation reactions, intramolecular cyclizations, and other chemosynthetic methodologies[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The chloro group and benzenesulfonamide moiety are then introduced through subsequent reactions, often requiring specific reagents and conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Solvent-free and catalyst-free methods, such as microwave irradiation, have been explored to enhance efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions: Reagents commonly used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophilic or nucleophilic substitution reagents. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding sulfonyl chlorides or sulfonic acids, while reduction reactions can lead to the formation of amines or other reduced derivatives.
科学的研究の応用
Chemistry: In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity and structural features make it suitable for use in multicomponent reactions and the development of new chemical entities.
Biology: Biologically, 4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has shown potential as a bioactive molecule. Its interactions with biological targets can be studied to understand its effects on cellular processes and pathways.
Medicine: Medically, this compound has been investigated for its therapeutic potential. It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry: In industry, this compound can be used in the production of advanced materials, agrochemicals, and other specialized chemicals. Its unique properties and reactivity make it a valuable component in various industrial applications.
作用機序
The mechanism by which 4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The imidazo[1,2-a]pyridin moiety may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context and the specific biological system being studied.
類似化合物との比較
Similar Compounds: Similar compounds include other sulfonamide derivatives, imidazo[1,2-a]pyridines, and chlorinated aromatic compounds. These compounds share structural similarities but may differ in their functional groups and substituents.
Uniqueness: What sets 4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide apart is its specific combination of functional groups and its potential applications. Its unique structure allows for diverse reactivity and biological activity, making it a valuable compound in scientific research and industry.
特性
IUPAC Name |
4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c20-15-6-10-17(11-7-15)26(24,25)22-16-8-4-14(5-9-16)18-13-23-12-2-1-3-19(23)21-18/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBBQZPTVFQCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-cyclobutyl-6-{[1-(1-methyl-1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2789762.png)
![Methyl-[2-(tetrahydro-pyran-2-YL)-ethyl]-amine hydrochloride](/img/structure/B2789764.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide](/img/structure/B2789765.png)

![N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-benzylethanediamide](/img/structure/B2789767.png)
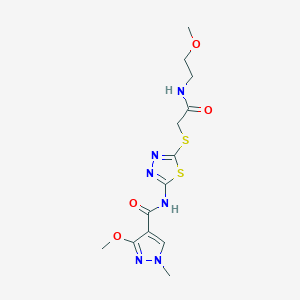
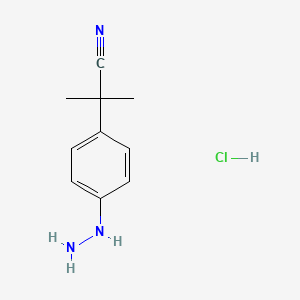
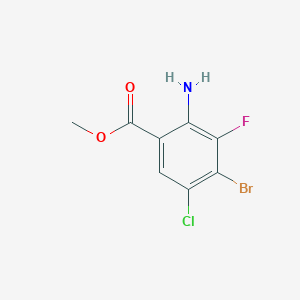
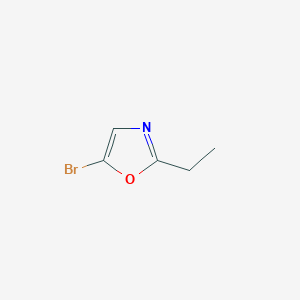
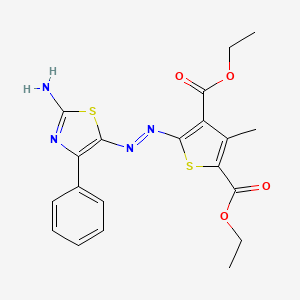

![N-[(4-phenyloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2789783.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methoxy-5-nitrophenyl)amino)formamide](/img/structure/B2789784.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2789785.png)
